molecular formula C8H13N5O B051192 2-(4-Morpholinyl)-4,6-pyrimidinediamine CAS No. 122324-16-7

2-(4-Morpholinyl)-4,6-pyrimidinediamine

Cat. No.: B051192
CAS No.: 122324-16-7
M. Wt: 195.22 g/mol
InChI Key: LFNINLGZOWXWNB-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-4,6-pyrimidinediamine is a heterocyclic organic compound that features both morpholine and pyrimidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine typically involves the selective and sequential palladium-catalyzed cross-coupling reactions. One common method starts with 4,6-dichloro-2-(4-morpholinyl)pyrimidine, which undergoes cross-coupling reactions using triorganoindium reagents . This methodology is efficient and versatile, allowing the synthesis of a variety of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions.

Industrial Production Methods

Industrial production methods for this compound often involve the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of bis(2-chloroethyl)ether with ammonia, forming ammonium chloride as a byproduct .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-4,6-pyrimidinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, triorganoindium reagents, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with triorganoindium reagents can yield a variety of 4,6-disubstituted pyrimidines .

Scientific Research Applications

2-(4-Morpholinyl)-4,6-pyrimidinediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-4,6-pyrimidinediamine involves its interaction with molecular targets such as phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinyl)-4,6-pyrimidinediamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct bioactive properties.

Properties

IUPAC Name

2-morpholin-4-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNINLGZOWXWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559087
Record name 2-(Morpholin-4-yl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122324-16-7
Record name 2-(Morpholin-4-yl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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